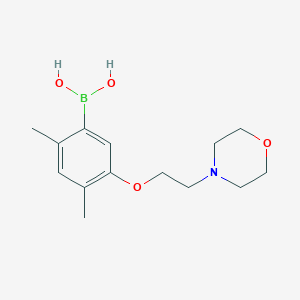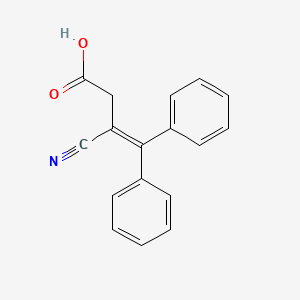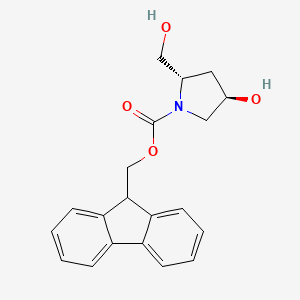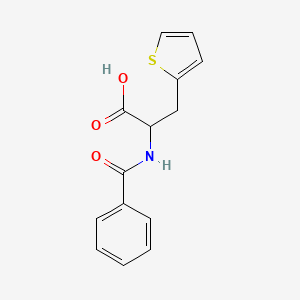
(2,4-Dimethyl-5-(2-morpholinoethoxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-5-(2-morpholinoethoxy)phenyl)boronic acid typically involves the reaction of 2,4-dimethyl-5-bromo-phenol with morpholine and subsequent borylation. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. They involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dimethyl-5-(2-morpholinoethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: It can be reduced under specific conditions to yield different boron-containing products.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various boronic esters, acids, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,4-Dimethyl-5-(2-morpholinoethoxy)phenyl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biomolecules .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of (2,4-Dimethyl-5-(2-morpholinoethoxy)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. This is primarily due to the boronic acid moiety, which can interact with hydroxyl and amino groups in biomolecules. These interactions can inhibit enzyme activity or alter protein function, making it useful in both research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Cyanophenylboronic acid
Uniqueness
What sets (2,4-Dimethyl-5-(2-morpholinoethoxy)phenyl)boronic acid apart from these similar compounds is its unique structure, which includes a morpholinoethoxy group. This structural feature enhances its reactivity and specificity in chemical reactions, making it particularly valuable in applications requiring precise molecular interactions .
Propiedades
Número CAS |
1421934-05-5 |
|---|---|
Fórmula molecular |
C14H22BNO4 |
Peso molecular |
279.14 g/mol |
Nombre IUPAC |
[2,4-dimethyl-5-(2-morpholin-4-ylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C14H22BNO4/c1-11-9-12(2)14(10-13(11)15(17)18)20-8-5-16-3-6-19-7-4-16/h9-10,17-18H,3-8H2,1-2H3 |
Clave InChI |
NVBQYBCCZXOERZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1C)C)OCCN2CCOCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone](/img/structure/B13989194.png)









![7-Bromo-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B13989285.png)
![6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13989286.png)
![1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B13989294.png)

